molecular formula C20H23N5O3S B2933615 Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate CAS No. 893996-20-8

Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate

Cat. No.: B2933615
CAS No.: 893996-20-8
M. Wt: 413.5
InChI Key: KYRKEGKCNZGPRW-UHFFFAOYSA-N
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Description

Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a synthetic heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This structure is substituted at the 3-position with a 4-methylbenzamidoethyl group and at the 6-position with a thio-linked butanoate methyl ester. The triazolopyridazine scaffold is notable for its pharmacological relevance, particularly in kinase inhibition and epigenetic modulation . The compound’s design integrates a thioether linkage and ester functionality, which may enhance bioavailability and metabolic stability compared to carboxylic acid analogs .

Properties

IUPAC Name

methyl 2-[[3-[2-[(4-methylbenzoyl)amino]ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-4-15(20(27)28-3)29-18-10-9-16-22-23-17(25(16)24-18)11-12-21-19(26)14-7-5-13(2)6-8-14/h5-10,15H,4,11-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRKEGKCNZGPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NN2C(=NN=C2CCNC(=O)C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate is a complex compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H20N4O3SC_{16}H_{20}N_{4}O_{3}S, with a molar mass of approximately 336.42 g/mol. Its structure features a triazolo-pyridazinyl moiety that is significant for its biological interactions.

Research indicates that the compound may exert its effects through several mechanisms:

  • CYP Enzyme Inhibition : Similar compounds have been studied for their inhibitory effects on cytochrome P450 enzymes, particularly CYP3A4, which is crucial in drug metabolism. Inhibition of this enzyme can lead to altered pharmacokinetics of co-administered drugs .
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. For example, related benzotriazole derivatives have shown significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 3.18 µM .
  • Receptor Modulation : The compound's structure suggests potential interactions with various receptors involved in cellular signaling pathways. In particular, studies on related compounds indicate possible modulation of P2Y receptors, which play roles in inflammatory responses and cellular proliferation .

Anticancer Activity

A notable study investigated the cytotoxic effects of this compound on different cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-73.18 ± 0.11
HeLa8.12 ± 0.43

These results indicate a promising profile for further development as an anticancer agent.

Enzyme Inhibition Studies

The compound's potential as a CYP enzyme inhibitor was explored in vitro:

EnzymeIC50 (µM)Reference
CYP3A454.68 ± 1.00
CYP2B60.1

These findings highlight the need for careful consideration of drug interactions when using this compound in therapeutic settings.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and physicochemical differences between the target compound and related triazolopyridazine derivatives:

Compound Name Core Structure Substituents Key Properties/Activities Reference
Methyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate [1,2,4]Triazolo[4,3-b]pyridazine - 3-position: 4-methylbenzamidoethyl
- 6-position: thio-butyl methyl ester
Unreported bioactivity; structural similarity suggests potential kinase/epigenetic activity N/A
(E)-4b [1,2,4]Triazolo[4,3-b]pyridazine - 3-position: dimethylpyrazole
- 6-position: propenoic acid
High melting point (253–255°C); potential for solid-state stability
AZD5153 [1,2,4]Triazolo[4,3-b]pyridazine - 3-position: difluoroindazolylmethyl
- 6-position: piperidylphenoxyethyl
Bromodomain inhibitor (IC₅₀ < 100 nM); clinical candidate for cancer therapy
Vebreltinib [1,2,4]Triazolo[4,3-b]pyridazine - 3-position: difluoroindazolylmethyl
- 6-position: cyclopropylpyrazole
MET kinase inhibitor; Phase II trials for oncology
EN300-7442884 [1,2,4]Triazolo[4,3-b]pyridazine - 3-position: pyridinyl
- 6-position: thiazine acetamide
Molecular weight 412.48 g/mol; synthetic intermediate

Key Observations:

Substituent Impact on Physicochemical Properties: The target compound’s methyl ester and thioether groups likely improve lipophilicity compared to propenoic acid derivatives like (E)-4b, which exhibit higher melting points (253–255°C) due to stronger intermolecular interactions . AZD5153 and vebreltinib demonstrate the pharmacological versatility of the triazolopyridazine core when paired with fluorinated aryl groups, enabling high-affinity protein binding .

Bioactivity Trends: While the target compound lacks reported bioactivity, analogs like AZD5153 and vebreltinib highlight the scaffold’s utility in targeting epigenetic readers (e.g., bromodomains) and kinases.

Molecular Weight and Functional Group Analysis

The table below compares molecular weights and functional groups of selected analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reference
Target Compound C₂₂H₂₄N₆O₃S 476.53 Triazolopyridazine, thioether, methyl ester, amide N/A
(E)-4b C₁₉H₁₇N₇O₃ 399.39 Triazolopyridazine, propenoic acid, amide
I-6230 C₂₂H₂₄N₄O₂ 392.45 Pyridazine, ethyl benzoate, phenethylamino
EN300-7442884 C₂₂H₁₆N₆OS 412.48 Triazolopyridazine, thiazine acetamide

Notable Trends:

  • The target compound’s higher molecular weight (476.53 g/mol) reflects its extended alkyl chain (butanoate) and benzamidoethyl substituent, which may influence pharmacokinetic properties such as half-life and tissue penetration.

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